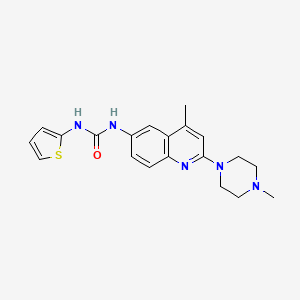

1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-14-12-18(25-9-7-24(2)8-10-25)22-17-6-5-15(13-16(14)17)21-20(26)23-19-4-3-11-27-19/h3-6,11-13H,7-10H2,1-2H3,(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTICXEMSFADCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and structurally analogous molecules from the literature:

Key Structural and Functional Insights:

Thienopyrimidine derivatives (e.g., in ) exhibit strong kinase inhibition due to their planar structure and electron-rich sulfur atoms, whereas the target compound’s quinoline may prioritize different biological targets.

Substituent Effects: The 4-methylpiperazine group in the target compound improves water solubility and bioavailability compared to simpler alkyl or aryl substituents (e.g., 5h’s 4-fluorophenyl) . Thiophene-urea moieties (common in 5h, 5k, and the target compound) facilitate hydrogen bonding with target proteins, but the quinoline-thiophene combination may offer unique steric or electronic advantages over pyridine-thiophene systems .

Biological Activity Trends: Pyridine- and pyrimidine-based ureas (e.g., 5h, 4a-d) show moderate to strong anticancer activity, but quinoline derivatives (like the target compound) are hypothesized to exhibit enhanced potency due to improved DNA interaction . Triazine derivatives (e.g., ) are often selective kinase inhibitors, whereas thienopyrimidines () target PI3K isoforms, highlighting the role of core heterocycles in mechanism differentiation.

Research Findings and Gaps

- Biological Data Limitations: While structural analogs (e.g., 5h) show anticancer activity, specific IC50 values or target validation data for the quinoline-thiophene-urea scaffold are lacking.

- Pharmacokinetic Predictions : The 4-methylpiperazine group likely enhances metabolic stability compared to morpholine () or unsubstituted piperazine analogs, but in vivo studies are needed for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.